molecular formula C9H14N4O3 B2487283 Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate CAS No. 2377032-13-6

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate

Cat. No. B2487283
CAS RN: 2377032-13-6
M. Wt: 226.236
InChI Key: FKVBKRVKTSSLHL-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-3-yl)propanoate is a chemical compound with the CAS Number: 2377032-13-6 . It has a molecular weight of 226.24 . The IUPAC name for this compound is ethyl 2-acetamido-3-(1H-1,2,4-triazol-3-yl)propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4O3/c1-3-16-9(15)7(12-6(2)14)4-8-10-5-11-13-8/h5,7H,3-4H2,1-2H3, (H,12,14) (H,10,11,13) . This indicates the molecular structure of the compound.

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their promising anticancer activities . These compounds are known to interact with various targets, including enzymes like aromatase .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets can result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways related to cancer cell proliferation . The downstream effects of these interactions can include changes in cell growth, division, and survival.

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body.

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound may have potential anticancer effects.

properties

IUPAC Name

ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-3-16-9(15)7(12-6(2)14)4-8-10-5-11-13-8/h5,7H,3-4H2,1-2H3,(H,12,14)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVBKRVKTSSLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=NC=NN1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate

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